molecular formula C11H12N4OS B4033773 1-methyl-4-thieno[2,3-d]pyrimidin-4-yl-2-piperazinone

1-methyl-4-thieno[2,3-d]pyrimidin-4-yl-2-piperazinone

Cat. No.: B4033773
M. Wt: 248.31 g/mol
InChI Key: WZDMSGJGJKLZBO-UHFFFAOYSA-N
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Description

1-methyl-4-thieno[2,3-d]pyrimidin-4-yl-2-piperazinone is a useful research compound. Its molecular formula is C11H12N4OS and its molecular weight is 248.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 248.07318219 g/mol and the complexity rating of the compound is 314. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Utility in Heterocyclic Chemistry

1-Methyl-4-Thieno[2,3-d]pyrimidin-4-yl-2-piperazinone and related derivatives are extensively explored for their synthetic utility in the construction of heterocyclic compounds. For instance, thieno[2,3-b]pyridine-2-carboxylate has been used to synthesize various new heterocyclic systems, demonstrating the versatility of such compounds in organic synthesis. These efforts have led to the development of thienopyrimidinone, thienopyridine, and pyridothienoxazinone derivatives, among others, showcasing the compound's significance in medicinal chemistry and drug design (Madkour et al., 2010).

Anticancer and Antimicrobial Activities

This compound derivatives have been investigated for their potential in cancer therapy and as antimicrobial agents. The discovery, synthesis, and evaluation of thieno[2,3-d]pyrimidine derivatives as selective vascular endothelial growth factor receptor 3 (VEGFR3) inhibitors highlight their potential in the treatment of metastatic breast cancer, presenting a promising avenue for therapeutic intervention (Li et al., 2021). Additionally, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, showcasing anti-inflammatory and analgesic activities, further underscore the broad spectrum of biological activities associated with thieno[2,3-d]pyrimidinone derivatives (Abu‐Hashem et al., 2020).

Antiproliferative Properties

The synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and their evaluation against human cancer cell lines demonstrate the antiproliferative properties of these compounds. This research highlights the potential of thieno[2,3-d]pyrimidinone derivatives in the development of new anticancer agents, with several compounds showing promising activity across different cancer cell lines (Mallesha et al., 2012).

Properties

IUPAC Name

1-methyl-4-thieno[2,3-d]pyrimidin-4-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4OS/c1-14-3-4-15(6-9(14)16)10-8-2-5-17-11(8)13-7-12-10/h2,5,7H,3-4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZDMSGJGJKLZBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1=O)C2=C3C=CSC3=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.